Cas no 360-03-2 (2,2-Difluoro-2-phenylacetic acid)

2,2-Difluoro-2-phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Difluoro-2-phenylacetic acid
- 2,3-difluorophenyl acetic acid
- RARECHEM AL BO 0630
- 2-(2,3-DIFLUOROPHENYL)ACETIC ACID
- 2,3-DIFLUOROBENZENEACETIC ACID
- alpha,alpha-Difluorophenylacetic acid
- α,α-Difluorophenylacetic acid
- Benzeneacetic acid, α,α-difluoro-
- Difluoro(phenyl)acetic acid
- Aceticacid, difluorophenyl- (6CI,8CI)
- Difluorophenylacetic acid
- a,a-Difluorophenylacetic acid
- Benzeneacetic acid, a,a-difluoro-
- MFCD00498146
- difluoro-phenyl-acetic acid
- 2,2-Difluoro-2-phenylaceticacid
- EN300-29700
- ,-Difluorobenzeneacetic acid
- 360-03-2
- SY006827
- alpha,alpha-Difluorophenylacetic acid, 97%
- alpha,alpha-difluorobenzeneacetic acid
- AB06356
- 2,2-Difluoro-2-phenylacetic acid; Difluorophenylacetic acid; ,-Difluorophenylacetic acid
- A-Difluorophenylacetic acid
- 2,2-Difluoro-2-phenylacetic acid; Difluorophenylacetic acid; alpha,alpha-Difluorophenylacetic acid
- PhCF2CO2H
- AMY14759
- alpha , alpha -Difluorophenylacetic acid
- SCHEMBL354556
- J-506791
- AKOS001015550
- A,
- HMS547H19
- Maybridge1_002109
- PS-8681
- Z56770330
- BBL100080
- STL449247
- XH0609
- 2,2-Difluoro-2-phenylacetic AcidIaaEIaaE
- alpha,alpha-Difluorobenzeneacetic Acid; Difluorophenylacetic Acid; alpha,alpha-Difluorophenylacetic Acid
- 623-610-4
- FD83335
-
- MDL: MFCD00498146
- Inchi: 1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: PFKSLFZFBCIJOI-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(C(=O)O)(F)F
Computed Properties
- Exact Mass: 172.03400
- Monoisotopic Mass: 172.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 1.6
Experimental Properties
- Color/Form: Not available
- Density: 1.3730
- Melting Point: 65-75 °C
- Boiling Point: 0°C
- Flash Point: 0°C
- Refractive Index: 1.491
- PSA: 37.30000
- LogP: 1.86300
- Solubility: Not available
2,2-Difluoro-2-phenylacetic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN3261
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Packing Group:III
- HazardClass:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R36/37/38
- PackingGroup:III
- Hazard Level:8
2,2-Difluoro-2-phenylacetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,2-Difluoro-2-phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8629755-5g |
α,α-Difluorobenzeneaceticacid |
360-03-2 | 98% | 5g |
RMB 233.60 | 2025-02-21 | |
eNovation Chemicals LLC | D555336-5g |
2,2-Difluoro-2-phenylacetic acid |
360-03-2 | 97% | 5g |
$600 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26028-250mg |
alpha,alpha-Difluorophenylacetic acid, 97% |
360-03-2 | 97% | 250mg |
¥2006.00 | 2023-03-15 | |
Enamine | EN300-29700-0.1g |
2,2-difluoro-2-phenylacetic acid |
360-03-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-29700-10.0g |
2,2-difluoro-2-phenylacetic acid |
360-03-2 | 95.0% | 10.0g |
$103.0 | 2025-03-21 | |
Enamine | EN300-29700-100.0g |
2,2-difluoro-2-phenylacetic acid |
360-03-2 | 95.0% | 100.0g |
$913.0 | 2025-03-21 | |
Enamine | EN300-29700-10g |
2,2-difluoro-2-phenylacetic acid |
360-03-2 | 95% | 10g |
$103.0 | 2023-09-06 | |
Chemenu | CM308013-100g |
2,2-Difluoro-2-phenylacetic acid |
360-03-2 | 95%+ | 100g |
$709 | 2022-06-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108012-250mg |
α,α-Difluorophenylacetic acid |
360-03-2 | 97% | 250mg |
¥297.00 | 2021-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018321-5g |
alpha,alpha-Difluorophenylacetic acid |
360-03-2 | 5g |
1120.0CNY | 2021-07-05 |
2,2-Difluoro-2-phenylacetic acid Related Literature
-
Yulu Zhou,Zhimin Xiong,Jiayan Qiu,Lichun Kong,Gangguo Zhu Org. Chem. Front. 2019 6 1022
-
2. Electrochemistry of some ethyl α-bromo(dihalophenyl) acetates and electrochemical synthesis of diastereoisomeric diethyl 2,3-bis (dihalogenophenyl) succinatesLeonardo Mattiello,Carlo De Luca,Liliana Rampazzo J. Chem. Soc. Perkin Trans. 2 1990 1041
-
Feng Zhao,Sa Guo,Yan Zhang,Ting Sun,Bing Yang,Yong Ye,Kai Sun Org. Chem. Front. 2021 8 6895
Additional information on 2,2-Difluoro-2-phenylacetic acid
Recent Advances in the Study of 2,2-Difluoro-2-phenylacetic Acid (CAS: 360-03-2) in Chemical Biology and Pharmaceutical Research
2,2-Difluoro-2-phenylacetic acid (CAS: 360-03-2) is a fluorinated phenylacetic acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms, and future directions in drug discovery and development.
One of the most notable advancements in the study of 2,2-Difluoro-2-phenylacetic acid is its application in the synthesis of fluorinated pharmaceuticals. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Researchers have demonstrated that this compound serves as a versatile building block for the introduction of difluoromethyl groups into target molecules, which can significantly alter their pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 2,2-Difluoro-2-phenylacetic acid in the development of novel kinase inhibitors with improved selectivity and potency.
In addition to its synthetic utility, 2,2-Difluoro-2-phenylacetic acid has been investigated for its direct biological effects. A recent Nature Chemical Biology study revealed that this compound can act as a modulator of enzyme activity, particularly in pathways involving carboxylic acid metabolism. The difluoromethyl group's electron-withdrawing properties were found to influence the binding and catalytic efficiency of certain enzymes, suggesting potential therapeutic applications in metabolic disorders. These findings underscore the compound's dual role as both a synthetic intermediate and a bioactive agent.
Another area of interest is the compound's potential in prodrug design. Prodrugs are inactive precursors that undergo enzymatic or chemical transformation to release active drugs in vivo. Researchers have leveraged the unique reactivity of 2,2-Difluoro-2-phenylacetic acid to design prodrugs with enhanced stability and targeted release properties. A 2024 study in Chemical Science detailed the development of a prodrug platform based on this compound, which demonstrated improved pharmacokinetics and reduced off-target effects in preclinical models. This approach holds promise for the delivery of challenging drug candidates, such as those with poor solubility or rapid clearance.
Despite these advancements, challenges remain in the widespread adoption of 2,2-Difluoro-2-phenylacetic acid in pharmaceutical applications. Issues such as scalability of synthesis, potential toxicity, and regulatory hurdles need to be addressed. Ongoing research aims to optimize synthetic routes and evaluate the safety profile of derivatives. Collaborative efforts between academia and industry are critical to overcoming these barriers and unlocking the full potential of this compound.
In conclusion, 2,2-Difluoro-2-phenylacetic acid (CAS: 360-03-2) represents a promising tool in chemical biology and drug discovery. Its versatility as a synthetic intermediate and its direct biological effects make it a valuable asset for researchers. Future studies should focus on expanding its applications, addressing current limitations, and translating findings into clinically relevant therapies. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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